molecular formula C7H5Cl3O2S B1594668 (2,6-Dichlorophenyl)methanesulfonyl chloride CAS No. 85952-31-4

(2,6-Dichlorophenyl)methanesulfonyl chloride

Cat. No. B1594668
CAS RN: 85952-31-4
M. Wt: 259.5 g/mol
InChI Key: JAIDEMJIMSTEKX-UHFFFAOYSA-N
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Patent
US06297265B2

Procedure details

The 2,6-dichlorobenzylsulfonylchloride (27 g, 103.6 mmol) in ammonium hydroxide (270 ml) was stirred at room temperature for about 3 hours. On acidification with cooled concentrated hydrochloric acid a precipitate separated and was filtered to give desired product (16 g, 64%) EI-MS m/z 239 (M−).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:3]=1[CH2:4][S:5](Cl)(=[O:7])=[O:6].Cl.[OH-].[NH4+:16]>>[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:3]=1[CH2:4][S:5]([NH2:16])(=[O:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC1=C(CS(=O)(=O)Cl)C(=CC=C1)Cl
Name
Quantity
270 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CS(=O)(=O)N)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.